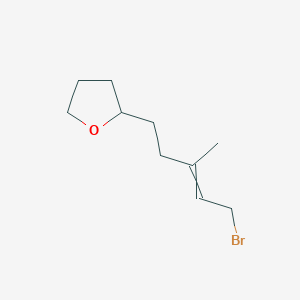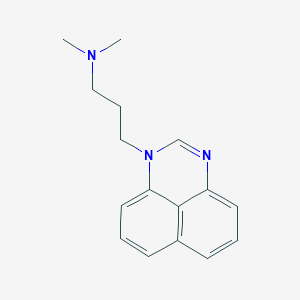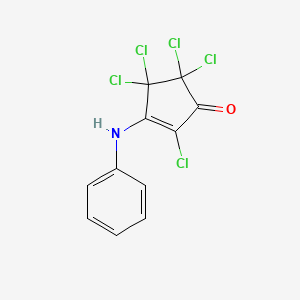
Dimethyl deca-2,4,6,8-tetraenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl deca-2,4,6,8-tetraenedioate is an organic compound with the molecular formula C12H14O4. It is characterized by a conjugated system of double bonds and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl deca-2,4,6,8-tetraenedioate typically involves the esterification of deca-2,4,6,8-tetraenedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Deca-2,4,6,8-tetraenedioic acid+2CH3OHH+Dimethyl deca-2,4,6,8-tetraenedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl deca-2,4,6,8-tetraenedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deca-2,4,6,8-tetraenedioic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Deca-2,4,6,8-tetraenedioic acid.
Reduction: Dimethyl deca-2,4,6,8-tetraenediol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl deca-2,4,6,8-tetraenedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive ester groups.
Wirkmechanismus
The mechanism of action of dimethyl deca-2,4,6,8-tetraenedioate involves its interaction with various molecular targets. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl deca-2,4,6,8-tetraenedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl 4-methoxy-2,5-dimethyl-3-azatricyclo[4.2.2.0(2,5)]deca-3,7,9-triene-7,8-dicarboxylate: Contains a tricyclic structure with ester groups.
Diethyl 7,8-diazatricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,8-dicarboxylate: Another tricyclic compound with ester groups.
Uniqueness
Dimethyl deca-2,4,6,8-tetraenedioate is unique due to its linear conjugated system and the presence of two ester groups
Eigenschaften
CAS-Nummer |
60860-98-2 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
dimethyl deca-2,4,6,8-tetraenedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H,1-2H3 |
InChI-Schlüssel |
JZTBREXKYLZPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC=CC=CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)



![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)



![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

